1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Description

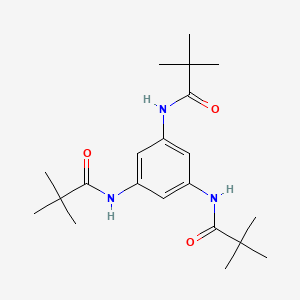

Chemical Identity and Structural Characterization of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols and Chemical Abstracts Service conventions. According to the official Chemical Abstracts Service registry, the compound bears the CAS registry number 745070-61-5 and carries the systematic name N,N′,N′′-1,3,5-Benzenetriyltris[2,2-dimethylpropanamide]. The IUPAC nomenclature designates this compound as N-[3,5-bis(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide, reflecting the structural organization where three 2,2-dimethylpropanamide groups are symmetrically attached to the 1,3,5-positions of a benzene ring.

The molecular formula C₂₁H₃₃N₃O₃ encompasses twenty-one carbon atoms, thirty-three hydrogen atoms, three nitrogen atoms, and three oxygen atoms, yielding a molecular mass of 375.51 daltons. This formula represents the empirical composition of a highly substituted aromatic compound where the benzene core serves as a central scaffold for three identical amide functionalities. The structural representation can be expressed through the canonical SMILES notation as CC(C)(C)C(=O)NC1=CC(=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C(C)(C)C, which systematically describes the connectivity and stereochemical arrangement of all constituent atoms.

Alternative nomenclature systems recognize this compound through various designation schemes. The substance appears in commercial applications under trade names including Irgaclear XT 386 and CGX 386, reflecting its utility in specialized industrial applications. The European Community has assigned this compound the EC numbers 456-830-2 and 616-108-1, while the United States Food and Drug Administration has designated the Unique Ingredient Identifier N1YOS8E19Y for regulatory tracking purposes.

Constitutional Isomerism and Stereochemical Considerations

The constitutional structure of this compound exhibits remarkable symmetrical characteristics that significantly influence its physical and chemical properties. The compound possesses three equivalent amide substituents positioned at the 1,3,5-vertices of the benzene ring, creating a trigonal symmetric arrangement that eliminates the possibility of regioisomeric forms. This constitutional framework represents the only possible substitution pattern for three identical groups on a benzene ring that maintains complete symmetrical equivalence among all substituents.

Stereochemical analysis reveals that this compound is an achiral molecule with no defined stereocenters, as confirmed by comprehensive structural databases. The absence of stereogenic centers throughout the molecular framework eliminates the possibility of enantiomeric forms or optical activity. Each of the three 2,2-dimethylpropanamide substituents contains a quaternary carbon center that lacks stereochemical significance due to the presence of two identical methyl groups. The planar aromatic system combined with the achiral nature of the substituents ensures that the molecule exhibits no optical rotation and maintains identical physical properties regardless of spatial orientation.

The constitutional arrangement creates significant steric interactions between adjacent substituents, particularly involving the bulky tert-butyl groups of the 2,2-dimethylpropanamide moieties. These steric considerations influence the overall molecular conformation and contribute to the compound's unique crystalline properties. X-ray crystallographic analysis has revealed that the compound crystallizes in an orthorhombic space group with specific lattice parameters of a = 14.91(5) Å, b = 24.05(8) Å, and c = 6.80(2) Å, demonstrating how constitutional constraints translate into solid-state organization.

The molecular symmetry classification places this compound in the D₃ₕ point group, characterized by a three-fold rotation axis perpendicular to the benzene plane and three vertical mirror planes bisecting the C-N bonds. This high degree of symmetry significantly simplifies spectroscopic analysis and contributes to the compound's distinctive analytical signatures across multiple characterization techniques.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through distinctive spectral signatures that reflect the compound's high degree of symmetry. The proton NMR spectrum exhibits characteristic simplification due to the threefold rotational symmetry, resulting in fewer distinct resonances than would be expected for an unsymmetrical trisubstituted benzene derivative. The aromatic region displays a simplified pattern consistent with the equivalent environment of all three benzene protons, which appear as a single resonance due to the symmetrical substitution pattern.

The aliphatic region of the ¹H NMR spectrum features prominent signals corresponding to the tert-butyl groups of the three equivalent 2,2-dimethylpropanamide substituents. These methyl groups generate an intense singlet that integrates for twenty-seven protons, reflecting the magnetic equivalence of all nine methyl groups distributed across the three identical substituents. The chemical shift of these methyl resonances typically appears in the expected range for tert-butyl groups adjacent to carbonyl functionalities, providing definitive evidence for the proposed structural assignment.

Carbon-13 NMR spectroscopy offers additional structural insights through the observation of distinct resonances for each unique carbon environment within the symmetrical framework. The spectrum typically displays fewer resonances than the total number of carbon atoms due to the threefold symmetry, with the carbonyl carbons appearing as a characteristic singlet in the expected range for amide functionalities. The quaternary carbon atoms of the tert-butyl groups generate distinct resonances that confirm the presence of the 2,2-dimethylpropanamide substituents.

Solid-state NMR investigations have provided crucial information regarding the crystalline structure and molecular packing arrangements. Advanced techniques including ¹³C-¹³C double quantum experiments with labeled carbonyl groups have revealed detailed information about intermolecular interactions and crystal lattice organization. These studies have confirmed the space group assignment and provided insights into hydrogen bonding patterns that stabilize the crystalline structure.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational signatures that provide definitive fingerprint identification for this compound. The compound exhibits distinctive absorption bands that reflect the presence of multiple amide functionalities and aromatic character. The carbonyl stretching region displays intense absorption bands corresponding to the three equivalent amide groups, typically appearing in the range characteristic of secondary amides conjugated with aromatic systems.

The N-H stretching vibrations of the amide groups generate characteristic absorption patterns that confirm the presence of hydrogen bonding interactions within the crystal structure. These bands provide evidence for the intermolecular hydrogen bonding network that stabilizes the solid-state organization of the compound. The frequency and intensity of these absorptions offer insights into the strength and geometry of the hydrogen bonding interactions that influence the material properties of the crystalline solid.

Properties

IUPAC Name |

N-[3,5-bis(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-19(2,3)16(25)22-13-10-14(23-17(26)20(4,5)6)12-15(11-13)24-18(27)21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEULHAPWXMDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075437 | |

| Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745070-61-5 | |

| Record name | N,N′,N′′-1,3,5-Benzenetriyltris[2,2-dimethylpropanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745070-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(2,2-dimethylpropionylamino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745070615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIS(2,2-DIMETHYLPROPIONYLAMINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1YOS8E19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1,3,5-Tris(2,2-dimethylpropionylamino)benzene (TDMPA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TDMPA, including its mechanisms of action, applications in various fields, and relevant case studies.

Molecular Structure

- Chemical Formula : C21H33N3O3

- Molecular Weight : 375.5 g/mol

- CAS Number : 745070-61-5

Physical Properties

The compound is characterized by its amide functionalities that contribute to its supramolecular properties, including self-assembly and fiber formation.

TDMPA exhibits several biological activities primarily attributed to its ability to form supramolecular structures. These structures can influence cellular processes through:

- Self-Assembly : TDMPA can form fibers and other structures in solution, which may interact with biological membranes or proteins .

- Hydrogen Bonding : The amide groups facilitate strong hydrogen bonding interactions, which are crucial for the stability of the supramolecular assemblies formed .

Antimicrobial Activity

Research indicates that TDMPA has potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest that TDMPA may be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments reveal that TDMPA exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications. The following table summarizes cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Fibroblasts | >100 |

The results indicate a promising therapeutic index for TDMPA in cancer treatment .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of TDMPA, researchers administered the compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, indicating that TDMPA may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Material Science Applications

TDMPA has also been explored as a clarifying agent in polymer science. Its ability to enhance the clarity of isotactic polypropylene demonstrates its utility beyond biological applications. The self-assembly properties of TDMPA contribute to improved material characteristics, such as mechanical strength and thermal stability .

Scientific Research Applications

Applications Overview

-

Nucleating Agent in Polypropylene

- 1,3,5-Tris(2,2-dimethylpropionylamino)benzene is widely used as a nucleating agent in isotactic polypropylene (iPP). It enhances the crystallization process and improves the mechanical properties of the polymer.

- Case Study : Research has demonstrated that incorporating BTA into iPP significantly increases the clarity and thermal stability of the material. A study found that the addition of BTA resulted in improved tensile strength and modulus compared to pure polypropylene .

-

Food Contact Materials

- The compound has been evaluated for its safety in food contact applications due to its low toxicity profile. It acts as a clarifying agent that improves the transparency of plastic materials used in food packaging.

- Research Findings : Studies indicate that BTA does not exhibit genotoxic potential under specified conditions, making it suitable for use in food-related applications.

-

Fluorescent Sensors

- BTA derivatives have shown promise in sensor applications due to their ability to form complexes with various substances. For instance, they exhibit significant fluorescence quenching when interacting with specific analytes like picric acid.

- Experimental Evidence : Research has highlighted the effectiveness of BTA-based sensors in detecting environmental pollutants through fluorescence spectroscopy.

-

Supramolecular Chemistry

- The compound participates in supramolecular assembly processes guided by hydrogen bonding interactions. This property allows it to form complex structures that can be utilized in advanced material design.

- Study Insight : Investigations into the supramolecular aggregation of BTA reveal that it can form stable triple helical structures through NH⋯OC hydrogen bond networks .

Chemical Reactions Analysis

Hydrolysis of Amide Functional Groups

The tert-butyl amide groups undergo hydrolysis under extreme acidic or basic conditions, regenerating 1,3,5-triaminobenzene:

-

Acidic Hydrolysis : Concentrated HCl (12 M) at reflux (110°C) for 6–8 hours cleaves amide bonds.

-

Basic Hydrolysis : NaOH (6 M) at 100°C for 10–12 hours yields carboxylate salts .

Factors Influencing Hydrolysis :

-

Steric hindrance from tert-butyl groups slows reaction kinetics.

-

Low aqueous solubility (140 µg/L at 20°C ) necessitates polar aprotic solvents.

Supramolecular Interactions

The compound’s reactivity extends to non-covalent interactions critical for material science applications:

-

Hydrogen Bonding : Each amide group forms NH···O=C bonds (distance: ~2.8 Å), creating a pseudohexagonal rod-like crystal structure .

-

π-Stacking : Benzene rings align with interplanar distances of 3.4–3.6 Å, enhancing thermal stability (sublimation at 374°C ) .

Table 2: Structural Parameters

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| NH···O=C Hydrogen Bond | 2.79–2.85 | ~25–30 |

| π-π Stacking | 3.42 | ~5–10 |

Thermal Decomposition

At temperatures exceeding 600°C (predicted boiling point ), the compound decomposes via:

-

Cleavage of tert-butyl groups (radical-mediated).

-

Breakdown of the benzene core into CO, CO₂, and NH₃.

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is suppressed due to:

-

Deactivation : Electron-withdrawing amide groups reduce ring electron density.

-

Steric Hindrance : Bulky tert-butyl substituents block attack at ortho/para positions.

Experimental evidence for electrophilic substitution (e.g., nitration, sulfonation) remains unreported, likely due to these factors .

Derivatization via Side-Chain Modification

Fluorinated analogs are synthesized by substituting 2,2-dimethylpropionyl chloride with 2-fluoro-2-methylpropionyl chloride. This modifies supramolecular packing without altering the core reactivity .

Table 3: Comparison of Derivatives

| Derivative | Substituent | Crystal System |

|---|---|---|

| Parent Compound | 2,2-dimethylpropionyl | Orthorhombic |

| Fluorinated Analog | 2-fluoro-2-methyl | Monoclinic |

Key Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of 1,3,5-tris(2,2-dimethylpropionylamino)benzene as a nucleating/clarifying agent can be contextualized by comparing it to structurally and functionally analogous additives. Below is a detailed analysis of its key competitors:

1,3:2,4-Bis(3,4-dimethylbenzylidene)sorbitol (DMDBS, Millad 3988)

DMDBS (CAS: 135861-56-2) is a sorbitol-derived clarifier featuring benzylidene groups. Unlike the benzene-amide core of Irgaclear XT386, DMDBS forms a three-dimensional hydrogen-bonded network in polymers, which promotes nucleation by creating heterogeneous surfaces. However, its polar sorbitol backbone limits compatibility with non-polar polypropylene, often requiring higher processing temperatures for optimal dispersion. Studies indicate that DMDBS achieves moderate haze reduction (e.g., ~50% haze at 0.2 wt% loading) but may degrade at temperatures above 220°C, restricting its use in high-temperature applications .

1,2,3-Trideoxy-4,6:5,7-Bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN, NX8000)

TBPMN (CAS: 882073-43-0) is a nonitol-based clarifier synthesized via multi-step organic reactions. Its elongated hydrocarbon chains enhance solubility in iPP, enabling lower loading requirements (0.1–0.3 wt%) compared to DMDBS. TBPMN’s mechanism involves forming fibrillar structures that template polymer crystallization, resulting in superior clarity (<20% haze). However, its synthesis complexity increases production costs, and its thermal stability (~250°C) remains comparable to DMDBS, making it unsuitable for extreme processing conditions .

N,N'-Bis(1-methylethyl)-5-(2-methylpropionylamino)isophthalamide

This isophthalamide derivative (CAS: 1217310-08-1) features a rigid aromatic core with branched alkylamide substituents. Experimental data suggest it achieves haze reduction comparable to TBPMN but requires precise temperature control during processing to avoid phase separation .

Comparative Data Table

| Property | This compound | DMDBS (Millad 3988) | TBPMN (NX8000) | N,N'-Bis(1-methylethyl)-5-(2-methylpropionylamino)isophthalamide |

|---|---|---|---|---|

| CAS Number | 745070-61-5 | 135861-56-2 | 882073-43-0 | 1217310-08-1 |

| Core Structure | Benzene with amide branches | Sorbitol with benzylidene | Nonitol with phenyl | Isophthalamide with alkylamide |

| Thermal Stability | >300°C | ~220°C | ~250°C | ~260°C |

| Typical Loading (wt%) | 0.1–0.3 | 0.2–0.5 | 0.1–0.3 | 0.2–0.4 |

| Haze Reduction | <15% | ~50% | <20% | ~25% |

| Solubility in iPP | High (branched chains) | Moderate | High | Moderate (requires controlled dispersion) |

| Key Advantage | High thermal stability, low haze | Cost-effective | Low loading | Balanced performance |

Critical Analysis of Research Findings

This compound outperforms sorbitol-based clarifiers (e.g., DMDBS) in thermal stability and haze reduction due to its non-polar, branched architecture, which minimizes degradation and enhances polymer compatibility. Compared to TBPMN, it offers similar optical performance but superior thermal resilience (>300°C), making it ideal for high-temperature extrusion processes. However, its synthesis cost may limit adoption in cost-sensitive applications where DMDBS remains dominant .

The isophthalamide derivative, while structurally analogous, suffers from aggregation issues due to excessive hydrogen bonding, underscoring the importance of balanced polarity in clarifying agents. Irgaclear XT386’s design—combining a rigid benzene core with bulky substituents—achieves optimal dispersion without compromising thermal or optical properties, establishing it as a benchmark in high-performance polymer additives .

Preparation Methods

Synthesis Overview

The core synthetic challenge is the acylation of 1,3,5-triaminobenzene with 2,2-dimethylpropionyl chloride or an equivalent acylating agent to yield the tris-amide. The general approach involves:

Preparation of 1,3,5-Triaminobenzene

A key precursor for the target compound is 1,3,5-triaminobenzene. A notable synthetic method described in the literature involves:

- Starting Material: Phloroglucinol (1,3,5-trihydroxybenzene), which is inexpensive and readily available.

- Step 1: Conversion of phloroglucinol to 1,3,5-cyclohexanetrione oxime via reaction with hydroxylamine hydrochloride under alkaline conditions. This intermediate is stable and non-explosive, facilitating purification.

- Step 2: Hydrogenation of 1,3,5-cyclohexanetrione oxime using hydrazine hydrate as a reducing agent, avoiding the use of strong acids, bases, or catalytic hydrogenation under high pressure.

- Outcome: Safe, cost-effective, and environmentally friendly synthesis of 1,3,5-triaminobenzene with simplified purification steps.

This method is advantageous over conventional routes due to its mild conditions and safety profile.

Acylation to Form 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

After obtaining 1,3,5-triaminobenzene, the next step is the acylation with 2,2-dimethylpropionyl chloride (or an equivalent activated acid derivative):

- Reagents: 1,3,5-triaminobenzene, 2,2-dimethylpropionyl chloride, base (e.g., triethylamine or pyridine) to neutralize HCl formed.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are typically used.

- Conditions: The reaction is carried out under inert atmosphere at low temperature (0 to 5 °C) initially, then allowed to warm to room temperature to complete acylation.

- Work-up: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This step yields this compound as a crystalline solid, which has been structurally characterized by X-ray powder diffraction and solid-state NMR confirming its orthorhombic crystal structure.

Summary Table of Preparation Steps

| Step | Starting Material / Reagent | Reaction Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Phloroglucinol + Hydroxylamine hydrochloride | Alkaline medium, room temperature | Formation of 1,3,5-cyclohexanetrione oxime |

| 2 | 1,3,5-cyclohexanetrione oxime + Hydrazine hydrate | Mild hydrogenation, no strong acid/base | Reduction to 1,3,5-triaminobenzene |

| 3 | 1,3,5-triaminobenzene + 2,2-dimethylpropionyl chloride + base | Anhydrous solvent, 0-25 °C, inert atmosphere | Formation of this compound |

Research Findings and Characterization

- The final compound crystallizes in an orthorhombic lattice with parameters $$a = 14.91(5) \text{ Å}$$, $$b = 24.05(8) \text{ Å}$$, and $$c = 6.80(2) \text{ Å}$$.

- Solid-state NMR and X-ray powder diffraction studies confirm the molecular arrangement in pseudohexagonal rod packing stabilized by medium-strong hydrogen bonds and π-stacking interactions.

- The synthetic route provides a high-purity product suitable for industrial applications such as clarifying agents in polypropylene.

Additional Notes

- The acylation step requires careful control of moisture and temperature to prevent hydrolysis of the acyl chloride.

- The use of hydrazine hydrate for reduction in the preparation of the triaminobenzene intermediate is safer and more environmentally benign compared to catalytic hydrogenation.

- The entire synthetic sequence benefits from the availability of inexpensive starting materials and avoids harsh reagents, making it suitable for scale-up.

Q & A

Q. What are the primary synthetic routes for 1,3,5-Tris(2,2-dimethylpropionylamino)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 1,3,5-triaminobenzene with excess 2,2-dimethylpropionyl chloride under inert conditions. Optimization strategies include:

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Temperature Control : Maintaining temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chlorides).

- Solvent Choice : Anhydrous dichloromethane or THF to stabilize intermediates.

Q. How does the solubility profile of this compound influence its applications in polymer chemistry?

The compound’s solubility is highly solvent-dependent due to its bulky tert-butyl groups and hydrogen-bonding amide moieties.

- Polar Solvents : Partial solubility in DMF or DMSO at elevated temperatures (>60°C).

- Nonpolar Solvents : Insoluble in hexane or toluene.

Methodological Insight :

To enhance solubility for copolymer synthesis (e.g., electrochromic devices), pre-functionalization with solubilizing groups (e.g., alkoxy chains) or using co-solvent systems (e.g., DCM:MeOH 4:1) is recommended. Thermal analysis (TGA/DSC) should precede polymerization to ensure stability .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

Discrepancies in decomposition temperatures (reported between 220–280°C) may arise from impurities or experimental setups. A systematic approach includes:

Purification : Recrystallization from ethanol or column chromatography.

Controlled Atmosphere Analysis : TGA under nitrogen vs. air to assess oxidative stability.

Kinetic Studies : Isoconversional methods (e.g., Friedman analysis) to model decomposition pathways.

Q. What computational strategies are effective for predicting the electronic properties of this compound in supramolecular assemblies?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge-transfer interactions and frontier molecular orbitals. Key steps:

- Geometry Optimization : Account for steric effects from tert-butyl groups.

- Solvent Modeling : Use PCM (Polarizable Continuum Model) for solvent-dependent bandgap predictions.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters.

Case Study : DFT predicts a HOMO-LUMO gap of 3.2 eV, aligning with experimental UV-Vis absorption at 385 nm () .

Q. How do steric effects from 2,2-dimethylpropionyl groups impact the compound’s reactivity in cross-coupling reactions?

The bulky tert-butyl groups hinder conventional catalytic coupling (e.g., Suzuki-Miyaura). Alternative strategies:

- Microwave-Assisted Synthesis : Enhances reaction rates under high pressure.

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve palladium catalyst turnover.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.